ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate
Description
Ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate is a pyrazole-derived compound featuring a carbamothioyl (NH-CS-NH) linkage and an ethyl carbamate group. Its synthesis and structural characterization have been explored for applications in medicinal chemistry, particularly for DNA binding and antimicrobial activity . The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.2100 Å, b = 11.4137 Å, c = 15.1594 Å, and β = 93.403° .
Properties
IUPAC Name |
ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-4-22-15(21)17-14(23)16-12-10(2)18(3)19(13(12)20)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,16,17,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTUOCWDJQXLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the mixture is heated to 50°C and stirred for 3 hours, resulting in the formation of the desired compound . The product is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate exhibits notable antimicrobial properties. A study indicated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
DNA Binding Potential
The compound has also been synthesized to evaluate its DNA binding capabilities. Studies have shown that it can intercalate into DNA strands, which may lead to applications in cancer therapy by inhibiting DNA replication in rapidly dividing cells . The structural characteristics of the compound facilitate its interaction with nucleic acids, making it a candidate for further investigation in anticancer drug development.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it useful in treating conditions such as arthritis and other inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved and to assess its efficacy in vivo.
Agricultural Science
Pesticidal Applications
this compound has potential applications as a pesticide. Its chemical structure suggests it may act as a growth regulator or insect repellent. Studies are ongoing to evaluate its effectiveness against common agricultural pests and its safety profile for non-target organisms.
Herbicidal Activity
Research into the herbicidal properties of this compound indicates that it may inhibit the growth of certain weed species. Field trials are necessary to determine its efficacy and selectivity under various environmental conditions. This could lead to the development of new herbicides that are less harmful to crops and the environment.
Material Science
Polymer Chemistry
The unique properties of this compound allow it to be incorporated into polymer matrices for enhanced material performance. Its inclusion can improve thermal stability and mechanical strength in polymer composites. Research is being conducted on the synthesis of biodegradable polymers using this compound as a monomer or additive.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind effectively with certain amino acids, demonstrating good binding interactions . The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Carbamate/Thiocarbamate Groups
- Methyl Carbamate Analogues: Methyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate and its methylcarbamate monohydrate derivative (Lie et al., 2013) share the pyrazole core but replace the ethyl group with methyl. The ethyl variant’s higher molecular weight (275.30 g/mol vs. ~261 g/mol for methyl) may enhance membrane permeability .
Benzamide and Acetamide Derivatives :
Compounds like [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide] (CAP) and [2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)acetamide] feature aryl or alkyl substituents instead of carbamate. CAP’s benzamide group introduces aromaticity and electron-withdrawing effects, which may enhance stability but reduce solubility compared to the ethyl carbamate derivative .
2.2. Pyrazole Carboxamide Derivatives
- 5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)carboxamides (3a–3p): These compounds () exhibit variations in substituents (e.g., Cl, CN, Ph, 4-FPh) on the pyrazole ring. For example: 3a: Melting point (mp) 133–135°C, molecular ion [M+H]⁺ at m/z 403.1. 3d: Higher mp (181–183°C) due to the 4-fluorophenyl group enhancing crystallinity. The ethyl carbamothioyl derivative’s thiourea linkage may offer stronger hydrogen-bonding capacity than carboxamides, influencing supramolecular interactions .
2.3. Heterocyclic Hybrids
Coumarin-Pyrimidine-Tetrazole Hybrids (4i, 4j) :
These derivatives () integrate coumarin and tetrazole moieties, which confer fluorescence and metal-binding properties. In contrast, the ethyl carbamothioyl compound’s simpler structure prioritizes ease of synthesis and modular functionalization .Isoxazole-Pyrazole Hybrids :
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide () combines pyrazole and isoxazole rings. The isoxazole’s rigidity may improve target selectivity compared to the carbamothioyl derivative’s flexible ethyl group .
Physicochemical and Spectroscopic Comparisons
Biological Activity
Ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H25N7O4S
- Molecular Weight : 483.5 g/mol
- IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : In vitro tests have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's cytotoxicity is linked to its ability to disrupt cellular processes and promote programmed cell death .
- DNA Binding Potential : The compound has been investigated for its ability to bind DNA, which may contribute to its anticancer effects. This interaction could lead to the inhibition of DNA replication and transcription in malignant cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Tested Organisms/Cells | Results |
|---|---|---|
| Antibacterial | E. coli, Staphylococcus aureus | Significant inhibition observed |
| Antifungal | Candida albicans | Effective against fungal growth |
| Cytotoxicity | HeLa cells | Induced apoptosis at IC50 values |
| DNA Binding | Plasmid DNA | Strong binding affinity detected |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : A study published in an international journal reported that the compound exhibited potent antimicrobial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) were determined for various bacteria and fungi, showing effectiveness comparable to standard antibiotics .
- Cytotoxicity Evaluation : In a controlled laboratory setting, researchers assessed the cytotoxic effects on cancer cell lines. Results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may act by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
